molecular formula C4H12Cl2N2 B3024083 Cyclobutane-1,3-diamine dihydrochloride CAS No. 1314772-13-8

Cyclobutane-1,3-diamine dihydrochloride

Cat. No.: B3024083
CAS No.: 1314772-13-8
M. Wt: 159.05
InChI Key: RYDYWFYSNPVRKI-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C4H10N2·2HCl It is a derivative of cyclobutane, a four-membered ring structure, and contains two amine groups at the 1 and 3 positions

Biochemical Analysis

Biochemical Properties

Cyclobutane-1,3-diamine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which can influence the enzyme’s activity and stability. Additionally, this compound can bind to proteins, potentially altering their conformation and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound may also affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For example, this compound may inhibit the activity of certain dehydrogenases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. Its degradation products may also have distinct biochemical properties that need to be considered .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression in a controlled manner. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux by modulating the activity of key enzymes, such as aminotransferases and dehydrogenases. This compound may also affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, this compound may be actively transported into mitochondria, where it can modulate mitochondrial enzyme activity and energy production.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutane-1,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ammonia under high temperature and pressure conditions . This reaction yields cyclobutane-1,3-diamine, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Another method involves the use of classical malonate alkylation chemistry to construct the cyclobutane ring . This approach allows for the preparation of multigram amounts of the compound and involves the protection of amine groups during the synthesis process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound to cyclobutane-1,3-diamine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include imines, nitriles, and various substituted derivatives of this compound

Scientific Research Applications

Cyclobutane-1,3-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The specific pathways involved depend on the context of its application, such as drug development or enzyme inhibition.

Comparison with Similar Compounds

Cyclobutane-1,3-diamine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

cyclobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDYWFYSNPVRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314772-13-8, 1523571-90-5
Record name cyclobutane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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